Deferasirox-d4 - 1133425-75-8

Deferasirox-d4

Catalog Number: EVT-1483368
CAS Number: 1133425-75-8
Molecular Formula: C₂₁H₁₁D₄N₃O₄
Molecular Weight: 377.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Deferasirox-d4 is intended for use as an internal standard for the quantification of deferasirox by GC- or LC-MS. Deferasirox is a synthetic, tridentate iron chelator that binds iron at a 2:1 ratio. It is selective for iron (Fe(III)) over Cu(II), Zn(II), Mg(II), and Ca(II) but does bind to Al(III). Deferasirox decreases iron levels in iron-loaded rat heart cells in vitro by 45.8 and 55.6% compared to control levels when used at concentrations of 160 and 320 µM, respectively. In hypertransfused rats, deferasirox (200 mg/kg) decreases radiolabeled liver iron levels from 41 to 21.7% and blood iron levels from 8.2 to 3.4%.2 It is primarily excreted via the fecal route, in contrast to the iron chelator deferoxamine. Deferasirox also inhibits proliferation of SAS human oral squamous carcinoma cells (EC50 = 21 µM), decreases cyclin D1 protein levels, and increases protein levels of N-Myc downregulated gene 1 (NDRG1) and NDRG3.3 It acts in a synergistic manner when used in combination with gemcitabine to reduce proliferation of BxPC-3 pancreatic cancer cells in vitro and reduce tumor growth in a BxPC-3 mouse xenograft model when administered at a dose of 200 mg/kg. Formulations containing deferasirox have been used in the treatment of β-thalassemia and chronic iron overload.

Deferasirox

Compound Description: Deferasirox, also known by the brand name Exjade, is an oral iron chelator used to reduce chronic iron overload in patients receiving long-term blood transfusions for conditions such as beta-thalassemia and other anemias [, ]. It works by binding to iron in the bloodstream and facilitating its excretion from the body []. Deferasirox has also shown promising anti-cancer properties [, , ] by inhibiting tumor growth through iron deprivation, inducing apoptosis, and disrupting oncogenic signaling pathways [, , ].

Relevance: Deferasirox-d4 is a deuterated form of deferasirox, specifically a d4-labeled isotopomer []. It is synthesized using d8-toluene as a starting material []. As a labeled analog, deferasirox-d4 shares the same core structure and chemical properties as deferasirox, allowing it to serve as an internal standard in analytical techniques like LC/MS/MS to quantify deferasirox levels in biological samples like human serum [].

Deferoxamine

Compound Description: Deferoxamine, known commercially as Desferal, is another iron chelator used to treat chronic iron overload, particularly in patients with thalassemia [, , ]. It is administered parenterally, unlike deferasirox, which is taken orally [, ]. While effective in reducing iron levels, deferoxamine requires frequent injections, leading to challenges with patient adherence and convenience compared to oral options like deferasirox [, ].

Relevance: Similar to deferoxamine, deferiprone does not share structural similarity with deferasirox-d4 but is frequently discussed in comparison due to its shared therapeutic target of managing iron overload [, , ]. Several studies investigate the efficacy and safety of deferiprone in comparison to deferasirox, highlighting the advantages and disadvantages of each chelator [, , ].

Methoxy Deferasirox (mDef)

Compound Description: Methoxy deferasirox (mDef) is a synthetic derivative of deferasirox created by introducing a methoxy group to the deferasirox structure []. This modification alters the compound's release profile from polymeric micelles, making it pH-independent []. While mDef retains the iron-chelating abilities of deferasirox, its lack of pH-responsive release limits its in vivo applications, particularly for targeted delivery within cancer cells [].

Relevance: Methoxy deferasirox is structurally related to deferasirox-d4, both being derivatives of the parent compound deferasirox []. The comparison between deferasirox, mDef, and another derivative, imidazole-modified deferasirox (iDef), highlights the impact of structural modifications on the pharmacological properties and potential therapeutic applications of iron chelators [].

Imidazole-modified Deferasirox (iDef)

Compound Description: Imidazole-modified deferasirox (iDef) is another synthetic derivative of deferasirox, where an imidazole group is incorporated into the structure []. This modification aims to improve the pH responsiveness of deferasirox, enabling targeted release inside cancer cells []. The imidazole group shifts the pKa of the compound, resulting in slow release at physiological pH and faster release in the acidic environment of lysosomes within cancer cells [].

Relevance: As a derivative of deferasirox, imidazole-modified deferasirox shares the core structure with deferasirox-d4 []. The development of iDef highlights the ongoing research in optimizing iron chelators like deferasirox for enhanced therapeutic efficacy, particularly in cancer treatment, by utilizing structure-activity relationships to fine-tune their properties [].

Properties

CAS Number

1133425-75-8

Product Name

Deferasirox-d4

IUPAC Name

4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]-2,3,5,6-tetradeuteriobenzoic acid

Molecular Formula

C₂₁H₁₁D₄N₃O₄

Molecular Weight

377.39

InChI

InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)/i9D,10D,11D,12D

SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O

Synonyms

4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic Acid-d4; Exjade-d4; ICL-670-d4; ICL-670A-d4; CGP-72670-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.